1-(5-Amino-2-fluorophenyl)pentan-1-one
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Overview
Description
1-(5-Amino-2-fluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H14FNO It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-fluorophenyl)pentan-1-one typically involves the reaction of 5-amino-2-fluorobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may proceed through a condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-fluorophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-Amino-2-fluorophenyl)pentan-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-fluorophenyl)pentan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amino and fluorine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)pentan-1-one
- 1-(5-Amino-2-chlorophenyl)pentan-1-one
- 1-(5-Amino-2-methylphenyl)pentan-1-one
Comparison: 1-(5-Amino-2-fluorophenyl)pentan-1-one is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, compared to similar compounds with different substituents. The fluorine atom, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRWWPMBZBVVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC(=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864125-83-6 |
Source
|
Record name | 1-(5-amino-2-fluorophenyl)pentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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